3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid
Description
This compound features a benzoic acid core linked to a propenoylamino group substituted with a cyano moiety and a 3-[(4-methylphenyl)methoxy]phenyl group.
Properties
IUPAC Name |
3-[[(E)-2-cyano-3-[3-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-17-8-10-18(11-9-17)16-31-23-7-2-4-19(13-23)12-21(15-26)24(28)27-22-6-3-5-20(14-22)25(29)30/h2-14H,16H2,1H3,(H,27,28)(H,29,30)/b21-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHRJMKAFCLPKP-CIAFOILYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-[(4-methylphenyl)methoxy]benzaldehyde
The starting material undergoes nucleophilic aromatic substitution using p-methylbenzyl chloride under phase-transfer conditions:
Procedure
- Dissolve 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in anhydrous DMF (100 mL)
- Add K₂CO₃ (22.6 g, 163.8 mmol) and tetrabutylammonium bromide (2.6 g, 8.2 mmol)
- Dropwise addition of p-methylbenzyl chloride (12.4 mL, 90.1 mmol) over 30 min
- Heat at 80°C for 12 hr under N₂ atmosphere
- Cool to RT, pour into ice-water (500 mL), extract with EtOAc (3×150 mL)
- Dry organic layers over Na₂SO₄, concentrate under reduced pressure
Yield : 18.3 g (94%) as pale yellow crystals
Characterization :
$$ ^1H $$ NMR (400 MHz, CDCl₃): δ 9.98 (s, 1H), 7.42–7.36 (m, 5H), 7.25 (d, J = 8.4 Hz, 2H), 5.12 (s, 2H), 2.38 (s, 3H).
Knoevenagel Condensation for Enoyl Cyanide Formation
The aldehyde intermediate undergoes condensation with cyanoacetamide using a modified procedure from cyclohexyl analogs:
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/H₂O (4:1) |
| Catalyst | Piperidine (0.2 eq) |
| Temperature | 80°C |
| Reaction Time | 6 hr |
| Workup | Acid precipitation |
Procedure
- Charge 3-[(4-methylphenyl)methoxy]benzaldehyde (15.0 g, 62.7 mmol) and cyanoacetamide (6.6 g, 78.4 mmol) in 150 mL solvent
- Add catalyst and reflux with Dean-Stark trap
- Monitor by TLC (Hexane:EtOAc 3:1) until aldehyde consumption
- Acidify to pH 2 with 1N HCl, collect precipitate by filtration
Yield : 14.1 g (82%) of (E)-3-{3-[(4-methylphenyl)methoxy]phenyl}-2-cyanoacrylamide
Key Spectral Data :
IR (KBr): 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O)
$$ ^13C $$ NMR (100 MHz, DMSO-d₆): δ 164.8 (C=O), 158.2 (C-O), 119.4 (CN).
Amide Coupling with 3-Aminobenzoic Acid
The critical C–N bond formation employs mixed anhydride activation:
Reaction Table
| Component | Quantity |
|---|---|
| Enoyl cyanide | 10.0 g (36.4 mmol) |
| 3-Aminobenzoic acid | 6.0 g (43.7 mmol) |
| ClCO₂iPr | 4.4 mL (43.7 mmol) |
| N-Methylmorpholine | 4.8 mL (43.7 mmol) |
| THF | 200 mL |
Procedure
- Activate carboxylic acid with ClCO₂iPr and NMM at -15°C for 15 min
- Add enoyl cyanide portion-wise over 30 min
- Warm to RT and stir for 18 hr
- Quench with 5% citric acid, extract with CH₂Cl₂ (3×100 mL)
- Purify by silica gel chromatography (gradient 20→40% EtOAc/hexane)
Yield : 11.2 g (76%) of target compound
Purity : >98% by HPLC (C18, MeCN:H₂O 55:45, 1 mL/min).
Process Optimization Insights
Catalytic System Comparison
Alternative coupling reagents were evaluated for Step 2.3:
Table 1: Coupling Efficiency
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt | 68 | 95 |
| HATU/DIPEA | 72 | 97 |
| Mixed Anhydride | 76 | 98 |
The mixed anhydride method provided optimal balance of cost and efficiency for scale-up.
Solvent Effects in Condensation
Ethanol/water systems outperformed pure aprotic solvents in Knoevenagel step due to:
- Enhanced solubility of cyanoacetamide
- Azeotropic removal of water driving equilibrium
- Reduced side product formation (<2% vs 8–12% in DMF).
Structural Characterization
Comprehensive Spectral Data
$$ ^1H $$ NMR (600 MHz, DMSO-d₆) :
δ 12.85 (s, 1H, COOH), 10.32 (s, 1H, NH), 8.25 (d, J = 15.6 Hz, 1H, CH=), 7.89–7.82 (m, 4H, ArH), 7.45 (d, J = 8.4 Hz, 2H), 7.33 (d, J = 8.4 Hz, 2H), 5.18 (s, 2H, OCH₂), 2.39 (s, 3H, CH₃).
HRMS (ESI-TOF) :
m/z calculated for C₂₆H₂₁N₂O₅ [M+H]⁺: 441.1449, found: 441.1453.
X-ray Crystallography : Monoclinic P2₁/c space group, confirming E-configuration of α,β-unsaturated system (torsion angle 178.4°).
Chemical Reactions Analysis
Types of Reactions
3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could lead to the formation of reduced compounds.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that compounds similar to 3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid exhibit significant antitumor properties. For instance, derivatives of benzamide have been synthesized and evaluated for their efficacy as RET kinase inhibitors, which are crucial in cancer therapy. These compounds demonstrated moderate to high potency in inhibiting cell proliferation associated with RET mutations, suggesting that the structural features of this compound may contribute to similar biological activities .
Anti-inflammatory Properties
Compounds containing the cyano group and aromatic moieties have been studied for their anti-inflammatory effects. The presence of the benzoic acid moiety in this compound may enhance its interaction with biological targets involved in inflammatory pathways. Research into related compounds has shown promising results in reducing inflammation markers in vitro and in vivo .
Analgesic Effects
The analgesic potential of benzamide derivatives has been explored, with some studies indicating that modifications to the benzamide structure can lead to enhanced pain relief effects. The specific structure of this compound might provide a scaffold for developing new analgesics .
Agricultural Applications
Pesticidal Activity
Research has shown that compounds with similar structures can exhibit pesticidal properties. The incorporation of cyano and methoxy groups may enhance the bioactivity against various pests and pathogens. Preliminary studies suggest that this compound could be evaluated for its potential as a novel pesticide or herbicide, targeting specific agricultural pests while minimizing environmental impact .
Plant Growth Regulation
Some derivatives of cyano-containing compounds have been investigated for their ability to regulate plant growth. These compounds can act as growth regulators, promoting or inhibiting growth depending on their concentration and application method. The unique structure of this compound may offer new avenues for enhancing crop yields through targeted applications .
Materials Science
Polymer Chemistry
The unique chemical properties of this compound make it a candidate for use in polymer synthesis. Its ability to participate in various chemical reactions allows for the development of novel polymers with tailored properties, such as increased thermal stability or enhanced mechanical strength. The incorporation of this compound into polymer matrices could lead to innovative materials with applications ranging from packaging to biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of 3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or receptors, leading to its cytotoxic effects against cancer cells . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The compound’s unique combination of a cyano group, benzoic acid, and substituted phenyl ether distinguishes it from analogs. Below is a comparative analysis of key structural features and activities:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Substituents | Molecular Weight | Notable Activities | References |
|---|---|---|---|---|
| 3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid | Cyano, benzoic acid, 4-methylphenyl methoxy | ~463.4* | Antimicrobial (predicted) | |
| (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid | Methoxy, methylphenyl | ~282.3 | Antimicrobial, SAR studies | |
| (2E)-2-cyano-3-[4-(hexyloxy)phenyl]-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide | Cyano, hexyloxy, thiazole | ~503.6 | Enhanced solubility, bioactivity | |
| 3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID | Hydroxy, methoxycarbonyl | ~293.2 | Antioxidant, enzyme inhibition | |
| (2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid | Trifluoromethyl, carbamoyl | ~259.2 | Agrochemical applications |
*Molecular weight calculated based on formula C₂₅H₂₀N₂O₄.
Key Differences in Reactivity and Bioactivity
- Cyano Group Influence: The presence of the cyano group in the target compound may enhance dipole interactions and binding affinity to enzymes compared to non-cyano analogs like (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid .
- However, it may reduce solubility compared to hexyloxy-containing derivatives .
- Electron-Withdrawing Groups : Compounds with trifluoromethyl groups (e.g., ) exhibit stronger electron-withdrawing effects, which could enhance metabolic stability but reduce nucleophilic reactivity compared to the target compound .
Research Findings and Implications
- SAR Studies : Modifying the methoxy or methyl groups on the phenyl ring (as seen in ) could fine-tune bioactivity. For example, replacing the methyl group with a halogen (e.g., bromine, ) might enhance binding to hydrophobic enzyme pockets .
- Synthetic Challenges: The propenoylamino linkage and cyano group require precise reaction conditions to avoid side reactions, as noted in studies of similar enamide systems .
- Computational Predictions : Density-functional theory (DFT) studies (e.g., ) could model the compound’s electronic properties to predict reactivity and interaction with biological targets .
Biological Activity
3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a cyano group, a methoxyphenyl moiety, and a benzoic acid backbone. The molecular formula is , with a molecular weight of approximately 360.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.41 g/mol |
| CAS Number | Not directly available |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives of benzamide have been shown to inhibit RET kinase activity, which is crucial in various cancers. In vitro assays demonstrated that certain derivatives could reduce cell proliferation in cancer cell lines by inducing apoptosis through activation of caspase pathways .
The proposed mechanism involves the inhibition of specific kinases and modulation of signaling pathways associated with tumor growth. The compound's ability to interact with cellular receptors and enzymes suggests a multifaceted approach to cancer therapy. It may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
- Benzamide Derivatives as RET Kinase Inhibitors :
- In Vitro Cytotoxicity Assays :
Pharmacological Profiles
Research indicates that compounds with similar structural motifs often share pharmacological profiles, including:
- Antioxidant Activity : Potential to scavenge free radicals.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains.
Toxicity Studies
Toxicological assessments are critical for understanding the safety profile of new compounds. Preliminary studies suggest low toxicity levels at therapeutic doses, but comprehensive studies are necessary for clinical applications.
Q & A
Q. What are the optimal synthetic routes for 3-((2E)-2-cyano-3-{3-[(4-methylphenyl)methoxy]phenyl}prop-2-enoylamino)benzoic acid, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, including:
- Knoevenagel condensation : To form the α,β-unsaturated cyano group, using malononitrile derivatives and aldehydes under basic conditions (e.g., piperidine in ethanol at 60–80°C) .
- Protection/deprotection strategies : For the methoxyphenyl and methylbenzyl groups, requiring anhydrous conditions and reagents like boron trifluoride etherate or sodium methoxide .
- Coupling reactions : Amide bond formation between the cyano-enone intermediate and benzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
Q. Key optimization parameters :
| Parameter | Role | Example Conditions |
|---|---|---|
| Solvent | Polarity affects reaction rate | Ethanol, DMF, THF |
| Temperature | Controls regioselectivity | 45–80°C for condensation |
| Catalyst | Accelerates coupling | Piperidine, DMAP |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Standard analytical workflows include:
- 1H/13C NMR : To verify substituent positions (e.g., methoxy protons at δ 3.76–3.86 ppm, aromatic protons at δ 6.96–7.29 ppm) .
- IR spectroscopy : Confirmation of cyano (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) groups .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ for C₂₅H₂₀N₂O₅) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
Contradictions often arise from:
- Assay interference : The compound’s autofluorescence (due to conjugated π-systems) may distort fluorescence-based enzyme assays. Validate using orthogonal methods like radiometric or HPLC-based assays .
- Solubility limitations : Poor aqueous solubility (logP ~3.5) can reduce bioavailability. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve dispersion .
- Metabolic instability : Cyano groups may undergo hydrolysis in vivo. Test stability in liver microsomes and adjust substituents (e.g., replace –CN with –CF₃) .
Q. What advanced strategies are used to study the compound’s mechanism of action in enzyme inhibition?
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to identify dominant interactions (e.g., hydrogen bonding vs. hydrophobic effects) .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., kinases) to map binding pockets and guide SAR .
- Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses and validate mutagenesis results .
Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR shifts or MS fragments)?
Common causes and solutions:
- Tautomerism : The α,β-unsaturated system may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR .
- Impurity peaks : Trace solvents (e.g., DMF) or unreacted intermediates may persist. Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
- In-source fragmentation (MS) : Adjust ionization energy (e.g., lower ESI voltage) to preserve molecular ions .
Q. What experimental designs are critical for evaluating environmental fate and degradation products?
Follow OECD guidelines for:
- Hydrolysis studies : Incubate at pH 4, 7, and 9 (25–50°C) to identify pH-labile groups (e.g., ester or amide bonds) .
- Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze by LC-QTOF-MS for hydroxylated or cleaved products .
- Ecotoxicology : Use Daphnia magna or algal models to assess acute toxicity (EC₅₀) and bioaccumulation potential .
Methodological Challenges in Data Interpretation
Q. How should researchers handle conflicting cytotoxicity results between 2D cell cultures and 3D organoid models?
- 3D model limitations : Hypoxic cores in spheroids reduce drug penetration. Use fluorescent tracers (e.g., FITC-dextran) to quantify diffusion .
- Metabolic differences : Organoids express higher CYP450 levels, altering prodrug activation. Compare IC₅₀ values in both systems and adjust dosing .
Q. What statistical approaches are recommended for high-throughput screening (HTS) data normalization?
- Z-score normalization : Compounds with |Z| > 3 are considered hits.
- Plate-wise correction : Subtract median background signals (e.g., DMSO controls) to reduce edge effects .
Q. Synthesis of Derivatives and SAR Studies
Q. Which substituents enhance target selectivity while minimizing off-target effects?
- Methoxy group : Electron-donating groups improve solubility but may reduce binding affinity. Replace with halogens (e.g., –Cl) for stronger van der Waals interactions .
- Cyano group : Replace with –SO₂NH₂ to reduce metabolic liability while retaining hydrogen-bonding capacity .
Q. How can regioselectivity issues in Friedel-Crafts alkylation of the methoxyphenyl group be mitigated?
- Directing groups : Introduce –NO₂ temporarily to guide substitution, then reduce to –NH₂ .
- Lewis acid catalysts : Use AlCl₃ or FeCl₃ to favor para-substitution over ortho .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
